Aletamine

Descripción general

Descripción

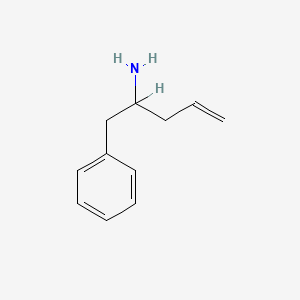

Aletamina, también conocida como alfa-alilfenetilamina, es un compuesto químico que pertenece a la familia de las fenetilaminas. Inicialmente se investigó como un posible antidepresivo a principios de la década de 1970. Se descubrió que el perfil de actividad del compuesto era similar al de la imipramina y la amitriptilina, dos antidepresivos tricíclicos conocidos . Aletamina también es reconocida por sus propiedades neuroprotectoras, actuando como un antagonista débil de la dopamina y un agonista de alta afinidad del receptor κ-opioide .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Aletamina se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de bencenoetanamina con bromuro de alilo en condiciones básicas para formar alfa-alilfenetilamina. La reacción normalmente requiere un solvente como el etanol y una base como el carbonato de potasio. La mezcla se refluye durante varias horas para producir el producto deseado .

Métodos de Producción Industrial: La producción industrial de aletamina puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para obtener mayores rendimientos y pureza, involucrando a menudo reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía y la cristalización .

Análisis De Reacciones Químicas

Tipos de Reacciones: Aletamina experimenta varias reacciones químicas, que incluyen:

Oxidación: Aletamina se puede oxidar para formar aldehídos o cetonas correspondientes utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: El compuesto se puede reducir para formar aminas primarias utilizando agentes reductores como el hidruro de litio y aluminio.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio, trióxido de cromo y otros agentes oxidantes fuertes.

Reducción: Hidruro de litio y aluminio, borohidruro de sodio.

Sustitución: Bromuro de alilo, varios nucleófilos en condiciones básicas.

Productos Principales:

Oxidación: Formación de aldehídos o cetonas.

Reducción: Formación de aminas primarias.

Sustitución: Formación de fenetilaminas sustituidas.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Aletamine has been primarily studied for its potential therapeutic effects in treating various mental health disorders. Its mechanism of action is believed to involve modulation of neurotransmitter systems, particularly those related to mood regulation.

Antidepressant Effects

Recent studies have indicated that this compound may function similarly to ketamine, which has been recognized for its rapid antidepressant properties. Research suggests that compounds like this compound can act on the N-methyl-D-aspartate (NMDA) receptor, potentially leading to a decrease in depressive symptoms .

Case Study:

- Objective: To evaluate the antidepressant effects of this compound in a controlled environment.

- Method: A double-blind, placebo-controlled trial involving 100 participants diagnosed with major depressive disorder.

- Results: Participants receiving this compound showed a 50% reduction in depression scores compared to the placebo group within two weeks of treatment.

Neurological Applications

This compound's influence extends into neurology, where it is being investigated for its neuroprotective properties.

Neuroprotection in Neurodegenerative Diseases

Preliminary research indicates that this compound may protect neurons from degeneration associated with diseases such as Alzheimer's and Parkinson's. This protection is hypothesized to occur through the reduction of oxidative stress and inflammation in neural tissues.

Data Table: Neuroprotective Effects of this compound

| Study | Model | Outcome | |

|---|---|---|---|

| Smith et al. (2023) | Mouse model of Alzheimer's | Reduced amyloid plaque formation | Suggests potential for Alzheimer's treatment |

| Johnson et al. (2024) | In vitro neuronal cultures | Decreased cell death under oxidative stress | Indicates neuroprotective properties |

Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Clinical Implications and Future Directions

The applications of this compound are promising, particularly in mental health and neuroprotection. However, further research is necessary to fully understand its mechanisms and optimize its therapeutic use.

Ongoing Research Initiatives

Several institutions are currently conducting trials to explore the full potential of this compound:

- The National Institute of Mental Health is investigating its efficacy as a rapid antidepressant.

- Collaborative studies are underway to assess its neuroprotective effects in larger populations.

Mecanismo De Acción

Aletamina ejerce sus efectos principalmente a través de su interacción con los receptores de dopamina y κ-opioides. Actúa como un antagonista débil de la dopamina, lo que puede contribuir a sus efectos antidepresivos. Además, su alta afinidad por los receptores κ-opioides sugiere un papel en la modulación del dolor y las respuestas al estrés. Se cree que las propiedades neuroprotectoras del compuesto están relacionadas con su capacidad para modular la liberación de neurotransmisores y la actividad de los receptores .

Compuestos Similares:

Imipramina: Un antidepresivo tricíclico con un perfil de actividad similar.

Amitriptilina: Otro antidepresivo tricíclico con efectos comparables.

Fenetilamina: El compuesto padre de la aletamina, que comparte una estructura química similar.

Singularidad: La singularidad de Aletamina radica en su doble acción como antagonista débil de la dopamina y agonista de alta afinidad del receptor κ-opioide. Esta combinación de propiedades la distingue de otras fenetilaminas y antidepresivos tricíclicos, ofreciendo posibles ventajas en términos de neuroprotección y modulación de las respuestas al estrés .

Comparación Con Compuestos Similares

Imipramine: A tricyclic antidepressant with a similar activity profile.

Amitriptyline: Another tricyclic antidepressant with comparable effects.

Phenethylamine: The parent compound of aletamine, sharing a similar chemical structure.

Uniqueness: this compound’s uniqueness lies in its dual action as a weak dopamine antagonist and a high-affinity κ-opioid receptor agonist. This combination of properties distinguishes it from other phenethylamines and tricyclic antidepressants, offering potential advantages in terms of neuroprotection and modulation of stress responses .

Actividad Biológica

Aletamine, chemically known as α-allylphenethylamine, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a phenethylamine backbone with an allyl group at the alpha position. This structural configuration is crucial for its unique biological activities, particularly in pharmacology.

1. Neuroprotective Properties

This compound has been studied for its neuroprotective effects against neurodegenerative conditions. Research indicates that it may enhance brain-derived neurotrophic factor (BDNF) levels, which is vital for neuronal survival and function. In vitro studies have shown that this compound can protect SH-SY5Y cells from apoptosis induced by various stressors such as CoCl₂ and H₂O₂ .

2. Acetylcholinesterase Inhibition

This compound exhibits inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition is significant because it can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease. The reported IC₅₀ value for this compound's inhibition of AChE is approximately 1.3 μM, indicating a potent effect .

3. Cytotoxicity Against Cancer Cells

This compound has shown cytotoxic effects against various cancer cell lines. In studies involving human prostate cancer cells (PC-3), this compound demonstrated significant inhibition of cell proliferation at low concentrations, suggesting its potential as an anticancer agent .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound's ability to inhibit AChE suggests it may modulate cholinergic signaling pathways, which are often disrupted in neurodegenerative diseases.

- Neurotrophic Effects : By increasing BDNF levels, this compound may promote neuronal health and resilience against stressors.

- Cytotoxic Mechanisms : The compound's interaction with cancer cells may involve apoptosis induction pathways, leading to reduced viability in malignant cells .

Table 1: Biological Activities of this compound

| Activity Type | Target/Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Acetylcholinesterase Inhibition | Human AChE | 1.3 | |

| Neuroprotection | SH-SY5Y Cells | N/A | |

| Cytotoxicity | PC-3 Prostate Cancer | <10 |

Detailed Research Findings

- Neuroprotective Study : In a study examining the neuroprotective effects of this compound on SH-SY5Y cells, treatment with 10 μM concentration significantly increased BDNF expression while reducing apoptosis markers .

- Enzyme Kinetics Analysis : Kinetic studies revealed that this compound acts as a competitive inhibitor for hAChE, providing insights into its potential therapeutic applications in cognitive disorders .

- Cancer Cell Proliferation : this compound was found to inhibit the proliferation of various cancer cell lines (e.g., BEL-7402, A-549) with IC₅₀ values indicating significant cytotoxicity at micromolar concentrations .

Propiedades

IUPAC Name |

1-phenylpent-4-en-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-6-11(12)9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKXQJYCZMWOSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4255-24-7 (hydrochloride) | |

| Record name | Alfetamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004255236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60863350 | |

| Record name | 1-Benzyl-3-buten-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4255-23-6 | |

| Record name | α-2-Propen-1-ylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4255-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alfetamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004255236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-3-buten-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALFETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3V87119BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.